L-Tyrosine-3,5-¹³C₂: A Technical Guide for Researchers
L-Tyrosine-3,5-¹³C₂: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of L-Tyrosine-3,5-¹³C₂. This isotopically labeled amino acid is a powerful tool in metabolic research, particularly in studies involving protein synthesis, neurotransmitter metabolism, and cellular signaling pathways. This document details its physicochemical properties, provides experimental protocols for its use in nuclear magnetic resonance (NMR) and mass spectrometry (MS), and illustrates relevant biochemical pathways and experimental workflows.
Chemical Structure and Properties
L-Tyrosine-3,5-¹³C₂ is a stable isotope-labeled version of the non-essential amino acid L-Tyrosine. The two carbon atoms at positions 3 and 5 of the phenolic ring are replaced with the heavy isotope of carbon, ¹³C. This labeling makes it an excellent tracer for metabolic studies, as it can be distinguished from its unlabeled counterpart by mass-sensitive analytical techniques.
Chemical Structure:
![]()
Figure 1: Chemical structure of L-Tyrosine-3,5-¹³C₂. The asterisks indicate the positions of the ¹³C isotopes.
Physicochemical Properties
The key physicochemical properties of L-Tyrosine-3,5-¹³C₂ are summarized in the table below. These properties are crucial for designing and interpreting experiments.
| Property | Value | Reference |
| Molecular Formula | ¹³C₂C₇H₁₁NO₃ | [1][2] |
| Molecular Weight | 183.17 g/mol | [1][2] |
| Unlabeled CAS Number | 60-18-4 | [1] |
| Labeled CAS Number | 70479-98-0 | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in 1 M HCl | General knowledge |
Isotopic Purity and Availability
The isotopic purity of L-Tyrosine-3,5-¹³C₂ is a critical parameter for quantitative studies. It is typically available from various suppliers with high isotopic enrichment.
| Supplier | Isotopic Purity | Chemical Purity |
| Cambridge Isotope Laboratories, Inc. | 95-99 atom % ¹³C | ≥98% |
| Sigma-Aldrich (Merck) | ≥95 atom % ¹³C | ≥90% (CP) |
Experimental Applications and Protocols
L-Tyrosine-3,5-¹³C₂ is primarily used as an internal standard for quantitative analysis and as a tracer in metabolic flux analysis studies. Its applications span across various fields, including biomolecular NMR, metabolomics, and proteomics.
Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: The distinct chemical shift of the ¹³C-labeled carbons allows for their unambiguous identification and quantification in complex biological samples. When used as an internal standard, a known amount of L-Tyrosine-3,5-¹³C₂ is added to a sample, and the signal intensity of the labeled carbons is compared to the signal of the unlabeled analyte of interest.
Detailed Experimental Protocol:
-
Sample Preparation:
-
For analysis of free amino acids, hydrolyze the protein sample using 6 M DCl in D₂O.
-
Evaporate the solvent and redissolve the residue in D₂O.
-
Accurately weigh and add a known amount of L-Tyrosine-3,5-¹³C₂ to the sample.
-
Transfer the final solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a standard pulse sequence.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the carbon nuclei for accurate quantification. This is typically 5 times the longest T1 relaxation time.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the ¹³C-labeled carbons of L-Tyrosine-3,5-¹³C₂ and the carbon signals of the analyte of interest.
-
The concentration of the analyte can be calculated using the following formula: Concentration_analyte = (Integral_analyte / Number of carbons_analyte) * (Amount_standard / Integral_standard) * (Molecular weight_analyte / Molecular weight_standard)
-
Metabolic Tracing using Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: Cells or organisms are cultured in a medium containing L-Tyrosine-3,5-¹³C₂. The labeled tyrosine is taken up and incorporated into various metabolic pathways. By analyzing the mass isotopologue distribution of downstream metabolites using LC-MS, the metabolic flux through these pathways can be determined.
Detailed Experimental Protocol:
-
Cell Culture and Labeling:
-
Culture cells in a medium where the standard L-Tyrosine is replaced with L-Tyrosine-3,5-¹³C₂.
-
The duration of labeling will depend on the specific metabolic pathway being investigated and the time required to reach isotopic steady state.
-
-
Metabolite Extraction:
-
Quench the metabolism rapidly, for example, by using liquid nitrogen.
-
Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
-
LC-MS Analysis:
-
Separate the metabolites using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).
-
Analyze the eluent using a high-resolution mass spectrometer capable of distinguishing between different mass isotopologues.
-
Acquire data in full scan mode to capture the entire mass spectrum of the labeled and unlabeled metabolites.
-
-
Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest and their mass isotopologues.
-
Correct for the natural abundance of ¹³C.
-
The fractional contribution of the tracer to the metabolite pool can be calculated to determine metabolic fluxes.
-
Signaling Pathways and Experimental Workflows
L-Tyrosine Biosynthesis Pathway
L-Tyrosine is synthesized from the precursor chorismate, a key intermediate in the shikimate pathway. The biosynthesis of L-Tyrosine is a fundamental pathway for the production of proteins and a variety of secondary metabolites.
Caption: Simplified L-Tyrosine biosynthesis pathway.
Experimental Workflow for Stable Isotope Tracing
The following diagram illustrates a typical workflow for a stable isotope tracing experiment using L-Tyrosine-3,5-¹³C₂ in cell culture.
Caption: General workflow for stable isotope tracing.
Conclusion
L-Tyrosine-3,5-¹³C₂ is an invaluable tool for researchers in the fields of metabolism, drug development, and systems biology. Its specific isotopic labeling allows for precise and accurate quantification of metabolic fluxes and the elucidation of complex biochemical pathways. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this powerful research compound.
